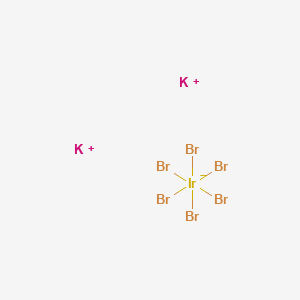

六溴合铱(IV)钾

描述

Potassium hexabromoiridate(IV) is not directly discussed in the provided papers. However, the papers do provide insights into various potassium compounds and their synthesis, molecular structures, and properties, which can be somewhat related to the analysis of potassium hexabromoiridate(IV). For instance, the synthesis of hexaamidostannates(IV) of potassium and other alkali metals involves reactions under specific conditions that could be relevant to the synthesis of other potassium compounds .

Synthesis Analysis

The synthesis of potassium-based compounds, as seen in the provided papers, often involves reactions under controlled conditions. For example, the preparation of hexaamidostannates(IV) of potassium requires the reaction of tetraphenyl tin with alkali amides in an autoclave at elevated temperatures with ammonia as a solvent . Similarly, potassium hexafluoroplatinate (IV) is likely synthesized through controlled reactions, although the exact method is not detailed in the papers .

Molecular Structure Analysis

The molecular structure of potassium compounds is determined using X-ray diffraction methods. For example, the structure of potassium hexaamidostannate(IV) was solved in the space group R 3, with isolated octahedra units [Sn(NH2)6]2− and potassium coordinated trigonal anti-prismatically by 6 amide ions . Although the structure of potassium hexabromoiridate(IV) is not provided, similar techniques would be used to determine its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of potassium hexabromoiridate(IV). However, they do discuss the coordination chemistry of potassium in various compounds. For instance, in potassium tetraethylammonium hexathiocyanatoplatinate(IV), potassium cations are coordinated by six nitrogen atoms of thiocyanate groups, forming a three-dimensional coordination polymer . This suggests that potassium hexabromoiridate(IV) may also form complex structures through its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium compounds are diverse. For example, the hexaamidostannates(IV) of potassium form colorless, transparent hexagonal plates , while potassium hexafluoroplatinate (IV) has a hexagonal unit cell with slightly irregular octahedral fluoro complexes . These properties are determined through various analytical techniques, such as X-ray diffraction and thermogravimetric analysis, which would also be applicable to potassium hexabromoiridate(IV) to understand its properties.

科学研究应用

Synthesis and Study of Potassium Hexabromoiridate(IV)

- Specific Scientific Field: Inorganic Chemistry .

- Summary of the Application: Potassium hexabromoiridate(IV) is synthesized and studied using various methods . This complex is used in the field of inorganic chemistry for various research purposes .

- Methods of Application or Experimental Procedures: A new method of synthesis of potassium hexabromoiridate(IV) was developed. This complex was studied using X-ray diffraction and elemental analyses and electronic absorption, IR, and Raman spectroscopy methods .

- Results or Outcomes: The crystallographic parameters of the synthesized potassium hexabromoiridate(IV) were determined. The thermal decomposition of this salt in an inert atmosphere was also investigated .

Further Study of Potassium Hexabromoiridate(IV)

- Specific Scientific Field: Inorganic Chemistry .

- Summary of the Application: Potassium hexabromoiridate(IV) continues to be synthesized and studied using various methods . This complex is used in the field of inorganic chemistry for various research purposes .

- Methods of Application or Experimental Procedures: A new method of synthesis of potassium hexabromoiridate(IV) was developed. This complex was studied using X-ray diffraction and elemental analyses and electronic absorption, IR, and Raman spectroscopy methods .

- Results or Outcomes: The product of the first stage of the K2[IrBr6] thermolysis was identified . The thermal decomposition of this salt in an inert atmosphere was also investigated .

Further Study of Potassium Hexabromoiridate(IV)

- Specific Scientific Field: Inorganic Chemistry .

- Summary of the Application: Potassium hexabromoiridate(IV) continues to be synthesized and studied using various methods . This complex is used in the field of inorganic chemistry for various research purposes .

- Methods of Application or Experimental Procedures: A new method of synthesis of potassium hexabromoiridate(IV) was developed. This complex was studied using X-ray diffraction and elemental analyses and electronic absorption, IR, and Raman spectroscopy methods .

- Results or Outcomes: The product of the first stage of the K2[IrBr6] thermolysis was identified . The thermal decomposition of this salt in an inert atmosphere was also investigated .

安全和危害

属性

IUPAC Name |

dipotassium;hexabromoiridium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.Ir.2K/h6*1H;;;/q;;;;;;+4;2*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDYABYRTHADQA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].Br[Ir-2](Br)(Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6IrK2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexabromoiridate(IV) | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)